2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 93753-92-5
VCID: VC8010232
InChI: InChI=1S/C10H7BrCl2O/c11-7-2-1-5-3-8(12)9(13)4-6(5)10(7)14/h3-4,7H,1-2H2
SMILES: C1CC2=CC(=C(C=C2C(=O)C1Br)Cl)Cl
Molecular Formula: C10H7BrCl2O
Molecular Weight: 293.97 g/mol

2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 93753-92-5

Cat. No.: VC8010232

Molecular Formula: C10H7BrCl2O

Molecular Weight: 293.97 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one - 93753-92-5

Specification

CAS No. 93753-92-5
Molecular Formula C10H7BrCl2O
Molecular Weight 293.97 g/mol
IUPAC Name 2-bromo-6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H7BrCl2O/c11-7-2-1-5-3-8(12)9(13)4-6(5)10(7)14/h3-4,7H,1-2H2
Standard InChI Key ZLXBGTKUMDGMEP-UHFFFAOYSA-N
SMILES C1CC2=CC(=C(C=C2C(=O)C1Br)Cl)Cl
Canonical SMILES C1CC2=CC(=C(C=C2C(=O)C1Br)Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one consists of a partially hydrogenated naphthalene ring system. The ketone group at position 1 and halogen atoms at positions 2 (bromine), 6, and 7 (chlorine) create a sterically and electronically unique scaffold. The IUPAC name, 2-bromo-6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₇BrCl₂O
Molecular Weight293.97 g/mol
CAS Registry Number93753-92-5
DensityNot reported
Boiling PointNot reported

The absence of reported density and boiling point values in available literature highlights the need for further experimental characterization .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data from synthesis studies confirm the compound’s structure. For instance, ¹H NMR spectra reveal signals corresponding to the methylene groups in the dihydronaphthalene ring (δ 2.83–3.29 ppm) and aromatic protons (δ 7.40–8.12 ppm) . ESI-MS analysis shows a molecular ion peak at m/z 293.01, consistent with the molecular formula .

Synthesis and Preparation

Table 2: Synthesis Conditions

StepReagents/ConditionsYieldReference
1Zn(Hg)/HCl, reflux65%
2Br₂ in Et₂O, RT, 30 min72%

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom at position 2 is susceptible to nucleophilic substitution, enabling the formation of sulfur- or nitrogen-containing derivatives. For example, reaction with thiosemicarbazide yields hydrazine analogs :

C10H7BrCl2O+NH2NHC(S)NH2Hydrazine Derivative+HBr\text{C}_{10}\text{H}_7\text{BrCl}_2\text{O} + \text{NH}_2\text{NHC(S)NH}_2 \rightarrow \text{Hydrazine Derivative} + \text{HBr}

Applications in Pharmaceutical Research

Role in Inhibitor Synthesis

This compound serves as a key intermediate in synthesizing eukaryotic initiation factor 4E (eIF4E) inhibitors, which show promise in cancer therapeutics. For instance, derivatives of 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one disrupt protein-protein interactions critical for tumor growth .

Environmental Considerations

Halogenated organic compounds often persist in ecosystems and may generate toxic degradation products. Proper disposal methods, such as incineration with scrubbers, are advised to minimize environmental release.

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